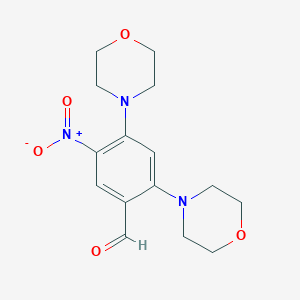![molecular formula C23H16ClNO3 B415192 [1,1'-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE](/img/structure/B415192.png)
[1,1'-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-yl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a biphenyl group, a chlorophenyl group, and an isoxazole ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate typically involves multiple steps, including the formation of the isoxazole ring and the coupling of the biphenyl and chlorophenyl groups. Common synthetic routes may involve:
Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The biphenyl and chlorophenyl groups can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-4-yl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
[1,1’-Biphenyl]-4-yl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which [1,1’-Biphenyl]-4-yl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
[1,1’-Biphenyl]-4-yl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate: can be compared with other similar compounds to highlight its uniqueness:
- Uniqueness : The presence of the chlorophenyl group and the specific arrangement of functional groups in [1,1’-Biphenyl]-4-yl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate may confer unique chemical reactivity and biological activity compared to its analogs.
Similar Compounds:
Propriétés
Formule moléculaire |
C23H16ClNO3 |
|---|---|
Poids moléculaire |
389.8g/mol |
Nom IUPAC |
(4-phenylphenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C23H16ClNO3/c1-15-21(22(25-28-15)19-9-5-6-10-20(19)24)23(26)27-18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3 |
Clé InChI |
ZTBBUGSCNNIPGT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-Benzoxazol-2-yl)-3-[4-(1-piperidinylsulfonyl)anilino]acrylaldehyde](/img/structure/B415111.png)
![5-bromo-3-[4-(6-chloro-4-phenylquinolin-2-yl)anilino]indol-2-one](/img/structure/B415112.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]-N-(4-methoxybenzylidene)amine](/img/structure/B415113.png)

![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-bromo-4-phenylquinazoline](/img/structure/B415119.png)
![2-Iodo-dibenzo[a,c]phenazine](/img/structure/B415121.png)
![N'-[3-nitro-4-(4-morpholinyl)benzylidene]-2-(5-phenyl-2H-tetraazol-2-yl)acetohydrazide](/img/structure/B415122.png)
![2-{[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B415124.png)


![2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415127.png)
![5-{2-[(2,4-Dichlorobenzyl)oxy]benzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B415128.png)
![2-[5-nitro-2,4-di(4-morpholinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B415130.png)
![N-(1H-benzimidazol-2-yl)-N-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amine](/img/structure/B415131.png)
